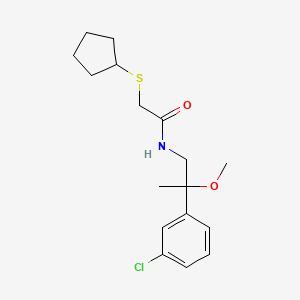
5-Nitro-1,3-benzenedisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1,3-benzenedisulfonic acid is an organic compound with the molecular formula C6H4N2O7S2 It is characterized by the presence of a nitro group (-NO2) and two sulfonic acid groups (-SO3H) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-benzenedisulfonic acid typically involves the nitration of 1,3-benzenedisulfonic acid. The reaction is carried out by treating 1,3-benzenedisulfonic acid with a nitrating mixture, usually composed of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-1,3-benzenedisulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Reduction: 5-Amino-1,3-benzenedisulfonic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
5-Nitro-1,3-benzenedisulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Nitro-1,3-benzenedisulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and reactivity in aqueous environments, facilitating its interactions with various targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-5-nitro-1,3-benzenedisulfonic acid
- 4-Hydroxy-5-nitro-1,3-benzenedisulfonic acid, dipotassium salt
Uniqueness
5-Nitro-1,3-benzenedisulfonic acid is unique due to the specific positioning of the nitro and sulfonic acid groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
6864-21-7 |
|---|---|
Fórmula molecular |
C6H5NO8S2 |
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
5-nitrobenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C6H5NO8S2/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15/h1-3H,(H,10,11,12)(H,13,14,15) |
Clave InChI |
LHZKQXPKZXTJIR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14134563.png)

![Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]-](/img/structure/B14134578.png)

![N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B14134591.png)


![(2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B14134615.png)

![2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14134640.png)



